molecular formula C15H23BN2O2 B14845361 5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester

5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester

Cat. No.: B14845361
M. Wt: 274.17 g/mol
InChI Key: KWYAIRIDWJLWLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-YL)pyridin-2-ylboronic acid pinacol ester is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura coupling reactions. Its pyridine ring and boronic ester functional group provide versatility in various chemical transformations, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

5-pyrrolidin-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(11-17-13)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

KWYAIRIDWJLWLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCCC3

Origin of Product

United States

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